Einecs 229-436-1

Description

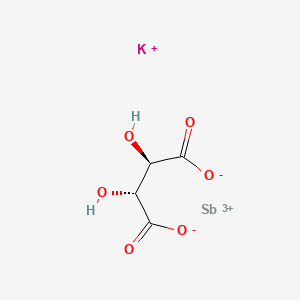

EINECS 229-436-1, also known as potassium antimony(III) tartrate hemihydrate, is a coordination compound with the molecular formula C₄H₄KO₆Sb and a molecular weight of 308.93 g/mol . Its CAS registry number is 6535-15-5. This compound is synthesized by reacting potassium hydrogen tartrate with antimony trioxide (Sb₂O₃) in aqueous medium, followed by crystallization . It is historically significant in textile dyeing and medicinal applications (e.g., as an emetic), though its use has declined due to antimony’s toxicity.

Properties

CAS No. |

6535-15-5 |

|---|---|

Molecular Formula |

C4H6KO6Sb |

Molecular Weight |

310.94 g/mol |

IUPAC Name |

potassium;antimony(3+);(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.K.Sb/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/t1-,2-;;/m1../s1 |

InChI Key |

XEKPEQLEUMZAQO-OLXYHTOASA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sb+3] |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[K].[Sb] |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[K].[Sb] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Analog Identification

Using the Tanimoto index (a measure of molecular similarity based on PubChem 2D fingerprints), compounds with ≥70% structural overlap are classified as analogs . For EINECS 229-436-1, analogs include:

Key Observations :

- Toxicity Correlation : Sodium analogs exhibit reduced toxicity compared to potassium derivatives, likely due to lower bioavailability of Sb³⁺ .

- Solubility : Hydrated forms (e.g., trihydrate) show enhanced solubility in polar solvents, critical for pharmaceutical formulations .

Physicochemical Properties

| Property | This compound | Sodium Antimony Tartrate | Potassium Antimony Gluconate |

|---|---|---|---|

| Melting Point (°C) | 100 (decomposes) | 250 (decomposes) | 180 (decomposes) |

| Water Solubility (g/L) | 83.2 | 120.5 | 145.0 |

| LogP (Octanol-Water) | -1.34 | -1.78 | -2.01 |

Sources : Experimental data from REACH Annex VI and EINECS inventory .

Toxicological and Environmental Profiles

- This compound : Classified as toxic (H302, H411) due to antimony release, with an LD₅₀ (rat, oral) of 115 mg/kg .

- Sodium Analog : Lower ecotoxicity (LC₅₀ for Daphnia magna: 8.2 mg/L vs. 4.5 mg/L for K analog) .

- Regulatory Status : Both compounds are restricted under REACH Annex XVII for consumer products .

Mechanistic and Functional Comparisons

- Coordination Chemistry : All analogs form octahedral Sb³⁺ complexes with hydroxyl/carboxyl ligands, but stability varies with counterions (K⁺ vs. Na⁺) .

- Industrial Applications :

- Biological Activity : Potassium gluconate derivatives show enhanced antiparasitic efficacy against Leishmania spp. due to improved membrane permeability .

Challenges in Analog Assessment

- Structural Variability: Minor modifications (e.g., hydration state) significantly alter bioavailability and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.